1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid
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Overview
Description
1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid is a complex organic compound with a molecular formula of C10H15FO5S. This compound is notable for its unique structure, which includes a fluorosulfonyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with ethyl chloroformate to form the ethyl ester. . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sulfuryl fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is harnessed in various applications, including drug design and biochemical research .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid stands out due to its unique fluorosulfonyl group. Similar compounds include:
Ethyl cyclopentanone-2-carboxylate: Lacks the fluorosulfonyl group, making it less reactive in certain applications.
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but without the fluorosulfonyl group, leading to different reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H15FO5S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 1-(2-fluorosulfonylethyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15FO5S/c1-2-16-9(13)10(5-3-4-8(10)12)6-7-17(11,14)15/h2-7H2,1H3 |
InChI Key |
BMEJOSBISFMEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CCS(=O)(=O)F |
Origin of Product |
United States |
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